1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a trimethylcyclohexyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with piperazine. The trimethylcyclohexyl group is then attached via an etherification reaction, using appropriate alkylating agents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a serotonergic antagonist, which may have implications in treating neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, it binds to serotonin receptors without activating them, thereby blocking the actions of serotonin or serotonergic agonists. This interaction can modulate various physiological processes and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride: A selective h5-HT 1D antagonist with similar serotonergic antagonist properties.
1-(3-Chlorophenyl)piperazine: Another compound with a piperazine ring and chlorophenyl group, used in various chemical and biological studies.
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride is unique due to the presence of the trimethylcyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and interactions in scientific research.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35ClN2O2.2ClH/c1-17-11-21(14-22(2,3)13-17)27-16-20(26)15-24-7-9-25(10-8-24)19-6-4-5-18(23)12-19;;/h4-6,12,17,20-21,26H,7-11,13-16H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJDKGYDTDMWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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